1-(Cyclohexylmethyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZTADNGDRVON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)-2-methylpiperazine typically involves the reaction of cyclohexylmethylamine with 2-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts can further improve the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the cyclohexylmethyl group is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the piperazine ring or the cyclohexylmethyl group.
Scientific Research Applications
1-(Cyclohexylmethyl)-2-methylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylmethyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
Notes:
- MT-45 : The bulky diphenylethyl group at position 4 contributes to its opioid activity, while the cyclohexyl group enhances lipophilicity. MT-45’s enantiomers show differential analgesic potency, highlighting stereochemical sensitivity in receptor binding .
- Cyclizine : The benzhydryl group (two phenyl rings) at position 1 enhances histamine H1 receptor antagonism. The methyl group at position 4 likely reduces metabolic degradation compared to unsubstituted piperazines .
- H-7: The isoquinolinesulfonyl group at position 1 is critical for PKC inhibition (IC₅₀ ~6 μM). The 2-methyl group may stabilize the sulfonamide-enzyme interaction .
Physicochemical Properties
provides pKa values for substituted piperazines, demonstrating how substituent position affects basicity:
| Compound | pKa1 (298 K) | pKa2 (298 K) | Notes |
|---|---|---|---|
| Piperazine | 9.73 | 5.33 | Baseline for comparison |
| 2-Methylpiperazine | 9.34 | 5.53 | Methyl at position 2 slightly lowers basicity vs. unsubstituted |
| 1-Methylpiperazine | 9.80 | 4.96 | Methyl at position 1 increases pKa1, decreases pKa2 |
For this compound, the cyclohexylmethyl group (electron-donating) may increase pKa1 compared to 2-methylpiperazine, enhancing solubility in acidic environments.
Biological Activity
1-(Cyclohexylmethyl)-2-methylpiperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in pharmaceutical research.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 206.33 g/mol. The compound features a cyclohexylmethyl group and a methyl group attached to the piperazine ring, which enhances its lipophilicity and may influence its biological activity and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological responses. For instance, it has been noted for its potential as a central nervous system (CNS) agent, indicating possible applications in treating neurological disorders.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that piperazine derivatives can inhibit pathogens such as Mycobacterium tuberculosis, with significant inhibitory concentrations reported.
- CNS Effects : The compound is being investigated for its effects on neurotransmitter systems, which may lead to therapeutic applications in treating conditions such as anxiety and depression.
- Enzyme Inhibition : It has potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits Mycobacterium tuberculosis | |
| CNS Modulation | Potential effects on neurotransmitter systems | |
| Enzyme Inhibition | AChE and MAO inhibition studies underway |
Research Findings
- Inhibition of Acetylcholinesterase (AChE) : A study on N-methyl-piperazine chalcones demonstrated that structural modifications could enhance AChE inhibitory activity. This suggests that similar modifications in this compound might improve its efficacy as an AChE inhibitor .
- Cytotoxicity Studies : Preliminary cytotoxicity assessments using VERO cells indicated that certain piperazine derivatives were non-toxic at specific concentrations, highlighting their potential as safe therapeutic candidates .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the piperazine structure affect biological activity. For example, the addition of methyl groups at specific positions has been shown to alter receptor binding profiles significantly, impacting the compound's overall efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for 1-(Cyclohexylmethyl)-2-methylpiperazine, and how are reaction conditions optimized?
Synthesis typically involves alkylation of 2-methylpiperazine with cyclohexylmethyl halides. Catalytic systems like palladium or nickel complexes enhance coupling efficiency, while solvents such as dimethyl sulfoxide (DMSO) or acetonitrile improve reaction homogeneity. Post-synthesis purification via column chromatography (silica gel) and validation using HPLC (C18 columns, UV detection at 254 nm) ensure purity . Reaction parameters (e.g., temperature: 80–100°C, inert atmosphere) are critical for yield optimization.
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions and confirms cyclohexylmethyl integration. Infrared (IR) spectroscopy verifies functional groups (e.g., C-N stretches at ~1,100 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular weight confirmation. X-ray crystallography, if feasible, resolves stereochemical ambiguities .
Q. How can researchers assess the solubility and stability of this compound in preclinical studies?
Solubility is tested in polar (water, ethanol) and nonpolar solvents (dichloromethane). Hydrochloride salt formation (via HCl gas in diethyl ether) enhances aqueous solubility for in vitro assays. Stability studies under varying pH (3–9) and temperatures (4–37°C) are monitored via HPLC to identify degradation products .
Advanced Research Questions
Q. What computational strategies predict the biological interactions of this compound with target receptors?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model ligand-receptor binding. Density functional theory (DFT) calculates electron distribution for pharmacophore mapping. Validation includes in vitro assays (e.g., cAMP modulation in GPCR-transfected HEK293 cells) .
Q. How can discrepancies in reported IC₅₀ values for this compound across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using reference agonists/antagonists (e.g., serotonin receptor ligands). Confirm compound purity (>95% via HPLC) and employ orthogonal assays (radioligand binding vs. functional cAMP assays) .
Q. What strategies improve synthetic yield in multi-step routes to this compound?
Stepwise optimization: (1) Protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions. (2) Use Ullmann coupling for cyclohexylmethyl introduction (CuI catalyst, 110°C). (3) Deprotect with trifluoroacetic acid (TFA) and methylate using methyl iodide. Flow chemistry reduces intermediate degradation .
Q. Which in vitro models are suitable for evaluating the compound’s pharmacological activity?
In vitro models include:
Q. How does stereochemistry influence the bioactivity of this compound derivatives?
Enantiomeric resolution (chiral HPLC) separates stereoisomers. Comparative studies using (R)- and (S)-isomers reveal stereospecific receptor binding (e.g., σ₁ vs. σ₂ receptors). Pharmacokinetic profiling (LC-MS/MS) evaluates metabolic stability differences .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
